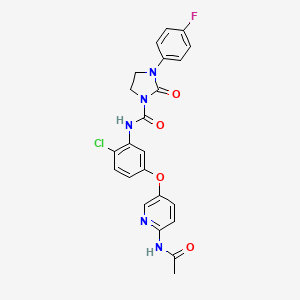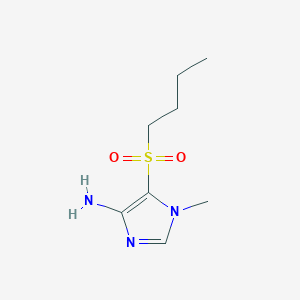
5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine: is an organic compound characterized by the presence of a butylsulfonyl group attached to an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Methyl Group: Methylation of the imidazole ring can be achieved using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation using butylsulfonyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted imidazoles depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and as a potential inhibitor for certain biological pathways. Its structural similarity to other biologically active imidazole derivatives makes it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The butylsulfonyl group can enhance the compound’s binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-(Methylsulfonyl)-1-methyl-1H-imidazol-4-amine: Similar structure but with a methylsulfonyl group instead of a butylsulfonyl group.
5-(Ethylsulfonyl)-1-methyl-1H-imidazol-4-amine: Contains an ethylsulfonyl group.
5-(Propylsulfonyl)-1-methyl-1H-imidazol-4-amine: Contains a propylsulfonyl group.
Uniqueness
The uniqueness of 5-(Butylsulfonyl)-1-methyl-1H-imidazol-4-amine lies in its butylsulfonyl group, which can impart different physicochemical properties compared to its shorter-chain analogs. This can affect its solubility, reactivity, and biological activity, making it a distinct and valuable compound for various applications.
Eigenschaften
Molekularformel |
C8H15N3O2S |
|---|---|
Molekulargewicht |
217.29 g/mol |
IUPAC-Name |
5-butylsulfonyl-1-methylimidazol-4-amine |
InChI |
InChI=1S/C8H15N3O2S/c1-3-4-5-14(12,13)8-7(9)10-6-11(8)2/h6H,3-5,9H2,1-2H3 |
InChI-Schlüssel |
IRKHDHMJLWVYPO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCS(=O)(=O)C1=C(N=CN1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




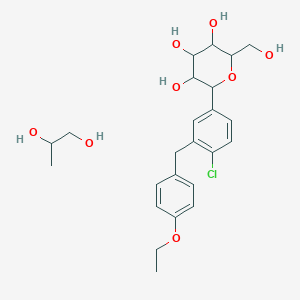
![2-Aminoimidazo[1,2-a]pyridin-6-ol](/img/structure/B12828623.png)
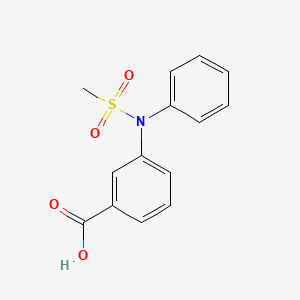
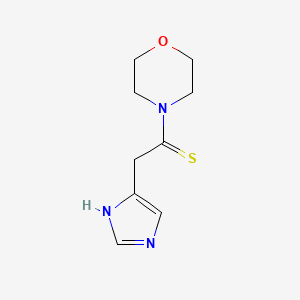
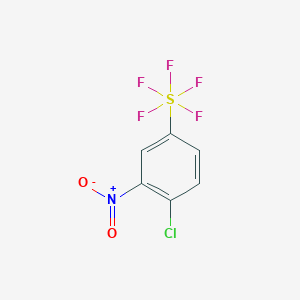
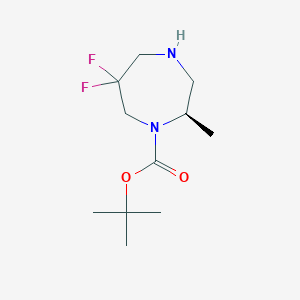


![6-Chloro-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridin-3-amine](/img/structure/B12828663.png)

![5-Amino-4-methyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12828669.png)
